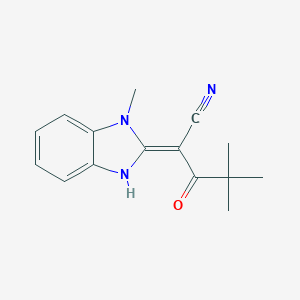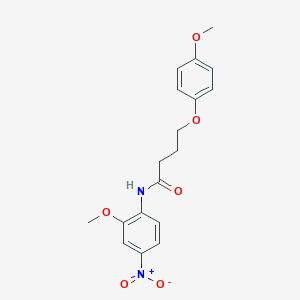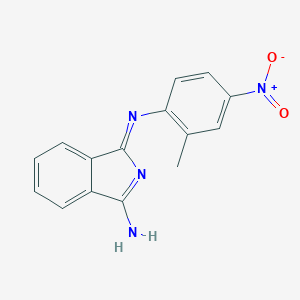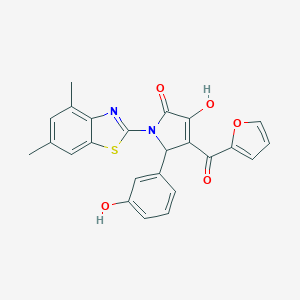
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide, also known as DPIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPIA belongs to the class of purine derivatives and has a unique chemical structure that makes it a promising candidate for further investigation. In
作用機序
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which could explain its cytotoxic effects on cancer cells. Furthermore, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to have various biochemical and physiological effects, including cytotoxicity, neuroprotection, and anti-inflammatory effects. Studies have shown that 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide induces apoptosis in cancer cells, leading to cell death. Furthermore, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to protect neurons from oxidative stress and excitotoxicity, which could be useful in the treatment of neurodegenerative diseases. Additionally, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide is its unique chemical structure, which makes it a promising candidate for further investigation. Furthermore, the synthesis method for 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been optimized to achieve high yields and purity, making it suitable for further research and development. However, one of the limitations of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide is its cytotoxicity, which could pose a risk to researchers working with the compound. Therefore, appropriate safety measures should be taken when handling 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide.
将来の方向性
There are several future directions for the research and development of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide. One direction is to explore its potential applications in cancer therapy further. Studies could investigate the efficacy of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide in combination with other chemotherapeutic agents and its potential side effects. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases further. Studies could investigate the mechanism of action of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide in protecting neurons and its potential side effects. Additionally, studies could investigate the potential applications of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
合成法
The synthesis of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide involves the reaction of 2,6-dioxopurine-7-acetic acid with 2-oxoindoline-3-acetic hydrazide in the presence of a suitable condensing agent. The resulting compound is then purified through recrystallization to obtain pure 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide. The synthesis method has been optimized to achieve high yields and purity of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide, making it suitable for further research and development.
科学的研究の応用
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has shown potential applications in various fields of scientific research, including cancer therapy, neuroprotection, and anti-inflammatory effects. Studies have shown that 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has a cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. It has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Furthermore, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
特性
製品名 |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide |
|---|---|
分子式 |
C17H15N7O4 |
分子量 |
381.3 g/mol |
IUPAC名 |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N//'-(2-oxoindol-3-yl)acetohydrazide |
InChI |
InChI=1S/C17H15N7O4/c1-22-14-13(16(27)23(2)17(22)28)24(8-18-14)7-11(25)20-21-12-9-5-3-4-6-10(9)19-15(12)26/h3-6,8H,7H2,1-2H3,(H,20,25)(H,19,21,26) |
InChIキー |
LMJQYWUATIRAGP-UHFFFAOYSA-N |
異性体SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC3=C4C=CC=CC4=NC3=O |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC3=C4C=CC=CC4=NC3=O |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC3=C4C=CC=CC4=NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)


![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)

![4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B254969.png)
![4-[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254972.png)

![1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254974.png)
![1-benzyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254975.png)
![tetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B254976.png)
![[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B254979.png)
